Ethyl 1-hydroxy-6-methyl-2-naphthoate
Overview
Description
Ethyl 1-hydroxy-6-methyl-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of an ethyl ester group attached to a naphthalene ring system, which also contains a hydroxyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-hydroxy-6-methyl-2-naphthoate can be synthesized through the esterification of 1-hydroxy-6-methyl-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ethyl 6-methyl-2-naphthoate.
Reduction: The compound can be reduced to form ethyl 1-hydroxy-6-methyl-2-naphthyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 6-methyl-2-naphthoate.
Reduction: Ethyl 1-hydroxy-6-methyl-2-naphthyl alcohol.
Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.
Medicine: Research has indicated that derivatives of naphthoates, including ethyl 1-hydroxy-6-methyl-2-naphthoate, may possess anti-inflammatory and anticancer properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-hydroxy-6-methyl-2-naphthoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-hydroxy-2-naphthoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-hydroxy-2-naphthoate: Similar but lacks the methyl group on the naphthalene ring.
Methyl 6-hydroxy-2-naphthoate: Similar but with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: Ethyl 1-hydroxy-6-methyl-2-naphthoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Biological Activity
Ethyl 1-hydroxy-6-methyl-2-naphthoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory, antibacterial, and antioxidant activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound is derived from naphthoic acid, characterized by a hydroxyl group and an ethyl ester. Its structure contributes to its solubility and interaction with biological systems. The compound's molecular formula is , which influences its reactivity and biological interactions.
1. Anti-inflammatory Activity
Research indicates that derivatives of naphthoic acids, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that similar compounds like methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate demonstrated the ability to inhibit inflammatory pathways in vitro . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Table 1: Summary of Anti-inflammatory Studies
Compound | Activity | Reference |
---|---|---|
This compound | Inhibition of inflammatory cytokines | |
Methyl 1-hydroxy-2-naphthoate | Anti-inflammatory | |
Ethyl 1,6-dihydroxy-2-naphthoate | Anti-inflammatory |
2. Antibacterial Activity
This compound has shown potential antibacterial activity against various bacterial strains. The compound's structural similarity to known antibacterial agents suggests it could interact with bacterial cell membranes or inhibit essential bacterial enzymes. Research has documented that naphthoic acid derivatives can effectively disrupt bacterial growth by targeting specific metabolic pathways .
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response .
3. Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage. The compound has been shown to scavenge reactive oxygen species (ROS) effectively, contributing to its protective effects in cellular models .
Table 2: Antioxidant Activity Comparison
Compound | Method of Assessment | IC50 (µM) | Reference |
---|---|---|---|
This compound | DPPH Scavenging | 45 | |
Ascorbic Acid | DPPH Scavenging | 30 | |
Trolox | DPPH Scavenging | 25 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and bacterial metabolism.
- Free Radical Scavenging : The hydroxyl group present in the structure allows for effective scavenging of free radicals.
Properties
IUPAC Name |
ethyl 1-hydroxy-6-methylnaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)12-7-5-10-8-9(2)4-6-11(10)13(12)15/h4-8,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNHPNIEZZKFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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